N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide
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Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug development. This compound is a member of the thiazole family and has been found to exhibit promising biological activities, making it a valuable candidate for further investigation.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been associated with analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management medications.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems. Therefore, anti-inflammatory drugs are crucial in managing many diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents, which are especially important given the increasing resistance to existing drugs.
Antiviral Activity
These compounds have also shown antiviral properties . With the ongoing threat of viral diseases, the development of new antiviral drugs is of paramount importance.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests their potential use in cancer treatment. For instance, a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been discovered as highly potent and selective inhibitors of CDK4 and CDK6, which are validated targets for anticancer drug discovery .
Neuroprotective Activity
These compounds have demonstrated neuroprotective effects . Neuroprotective drugs are used to preserve the structure and function of neurons from damage caused by conditions like Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis.
Diuretic Activity
Thiazole derivatives have shown diuretic effects . Diuretics help the body get rid of excess fluid and are used to treat a variety of conditions, including high blood pressure and heart failure.
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-6-8-16(9-7-14)27(24,25)11-3-5-18(23)22-19-21-17(13-26-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRNTHYNVVXEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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